1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid is a complex organic compound with a unique structure that includes a hexahydroisochromene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield reduced forms, which may have different chemical properties.
Substitution: Substitution reactions can occur at various positions on the hexahydroisochromene ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Monoperphthalic acid is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired reduction product.
Catalysts: Specific catalysts are used to facilitate substitution reactions, ensuring high selectivity and yield.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its application. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
8a-methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene: This compound shares a similar core structure but has different substituents, leading to distinct chemical properties.
2-(2-Oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone: Another related compound with a different functional group arrangement.
Uniqueness: 1-Oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid is unique due to its specific structural features and the range of reactions it can undergo
Eigenschaften
CAS-Nummer |
7252-26-8 |
---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
1-oxo-3,4,4a,7,8,8a-hexahydroisochromene-5-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h2,6,8H,1,3-5H2,(H,11,12) |
InChI-Schlüssel |
KDURBVWVKPMAQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CCOC2=O)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.